4-(4-Hexylphenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(4-Hexylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a hexylphenyl group attached to the thiazole ring, which imparts unique chemical and physical properties.
Mechanism of Action
Target of Action
It is known that similar compounds like 4-hexylresorcinol exhibit antiseptic, anthelmintic, and local anesthetic properties . They are also used in cosmetics for their anti-aging, anti-inflammatory, and anti-pigmentation properties .
Mode of Action
Compounds like 4-hexylresorcinol can bind to multiple intracellular enzymes and impact their activity . For instance, they strongly inhibit tyrosinase, an enzyme responsible for two steps in melanin synthesis .
Biochemical Pathways
Similar compounds like 4-hexylresorcinol are known to inhibit tyrosinase, a key enzyme in melanin synthesis . This inhibition can affect the melanin synthesis pathway, leading to anti-pigmentation effects .
Result of Action
Similar compounds like 4-hexylresorcinol have demonstrated notable virucidal effects and pain-relief properties when used in lozenges for sore throat treatment . They also have anti-aging, anti-inflammatory, and anti-pigmentation properties when used in cosmetics .
Action Environment
It is known that the effectiveness of similar compounds like 4-hexylresorcinol can be overshadowed by alternative substances . More research is needed to fully understand how environmental factors influence the action of 4-(4-Hexylphenyl)-1,3-thiazol-2-amine.
Its potential across various industries is promising, but its implications and limitations need further investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hexylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-hexylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hexylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated thiazoles.
Scientific Research Applications
4-(4-Hexylphenyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells
Comparison with Similar Compounds
Similar Compounds
4-Hexylresorcinol: A phenolic compound with a hexyl group, known for its antiseptic properties.
5,5’-Bis(4-hexylphenyl)-2,3’-bithiophene: Used in organic field-effect transistors.
Uniqueness
4-(4-Hexylphenyl)-1,3-thiazol-2-amine is unique due to its thiazole ring structure combined with a hexylphenyl group. This combination imparts distinct electronic and steric properties, making it valuable in various applications, particularly in organic electronics and medicinal chemistry.
Properties
IUPAC Name |
4-(4-hexylphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2S/c1-2-3-4-5-6-12-7-9-13(10-8-12)14-11-18-15(16)17-14/h7-11H,2-6H2,1H3,(H2,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIALDNCHMZULS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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